6-oxo-N-(4-phenoxyphenyl)-1,6-dihydropyridazine-3-carboxamide - 848729-40-8

6-oxo-N-(4-phenoxyphenyl)-1,6-dihydropyridazine-3-carboxamide

Catalog Number: EVT-2902027
CAS Number: 848729-40-8
Molecular Formula: C17H13N3O3
Molecular Weight: 307.309
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6-oxo-1,6-dihydropyridazine-3-carboxamide derivatives are a class of heterocyclic compounds characterized by a pyridazinone core structure with a carboxamide substituent at the 3-position. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities and potential applications in treating various diseases. [, , , , , , , , ] Notably, modifications at the 1- and 4- positions of the pyridazinone ring allow for fine-tuning of their pharmacological properties. [, ]

Synthesis Analysis
  • Condensation Reactions: Reacting substituted pyridazinone carboxylic acids or esters with appropriate amines under suitable conditions can yield the desired carboxamide derivatives. [, , , , , ]
  • Cyclization Reactions: Cyclization of appropriately substituted precursors, such as hydrazones or other open-chain intermediates, can also lead to the formation of the pyridazinone ring system. [, , , ]
Molecular Structure Analysis

Analyzing the three-dimensional structure of similar compounds using techniques like X-ray crystallography has provided valuable insights into their binding modes and interactions with target proteins. [, , ] Such analyses could be crucial for understanding the structure-activity relationship of 6-oxo-N-(4-phenoxyphenyl)-1,6-dihydropyridazine-3-carboxamide.

Chemical Reactions Analysis
  • N-Alkylation: The nitrogen atom at the 1-position of the pyridazinone ring could potentially undergo alkylation reactions. []
  • Electrophilic Aromatic Substitution: The phenyl rings, particularly the terminal phenyl ring of the 4-phenoxyphenyl group, might be susceptible to electrophilic substitution reactions. []
Mechanism of Action
  • Enzyme Inhibition: Many derivatives exhibit their biological activity by inhibiting specific enzymes involved in various cellular processes. Examples include xanthine oxidase inhibition [], cannabinoid receptor type 2 inverse agonism [], and inhibition of the interaction between WD repeat-containing protein 5 (WDR5) and mixed-lineage leukemia 1 (MLL1). []
  • Receptor Modulation: Some derivatives act as ligands for specific receptors, either activating or blocking their signaling pathways. [, , ]
Applications
  • Antimicrobial Agents: Certain 6-oxo-pyridine-3-carboxamide derivatives have shown promising activity against both bacteria and fungi, including strains resistant to existing drugs. [] The 4-phenoxyphenyl group in the target compound might offer additional interactions with microbial targets, potentially enhancing its activity or altering its spectrum of activity.
  • Anticancer Agents: Specific pyridazinone derivatives have demonstrated potent anticancer activity by disrupting crucial protein-protein interactions involved in cancer cell growth and survival. [] The presence of a bulky and potentially pharmacologically active 4-phenoxyphenyl group in the target molecule might offer unique interactions with relevant targets, potentially leading to novel anticancer therapies.
  • Anti-inflammatory and Analgesic Agents: Several 6-oxo-pyridazinone derivatives have exhibited significant analgesic and anti-inflammatory properties. [] Exploring the potential of 6-oxo-N-(4-phenoxyphenyl)-1,6-dihydropyridazine-3-carboxamide in this area could lead to the development of new drugs for inflammatory diseases and pain management.

2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide

Compound Description: This compound serves as a starting material for synthesizing various derivatives, including O- and N-phenacyl substituted products. These derivatives were produced through unique rearrangements and cyclizations. []

2-amino-4-methyl-6-oxo-N,1-diphenyl-1,6-dihydropyridine-3-carboxamide

Compound Description: This compound acts as a precursor for synthesizing a series of 6-oxo-pyridine-3-carboxamide derivatives investigated for their antimicrobial and antifungal properties. [] []

6-oxo-N,1-diphenyl-5-(p-tolyldiazenyl)-1,6-dihydropyridine-3-carboxamide

Compound Description: This molecule emerged as a potent antimicrobial agent, displaying broad-spectrum antibacterial activity comparable to Ampicillin and Gentamicin. [] []

(E) -6 -oxo -1 -aryl -4 -(2 -N -piperidinyl )vinyl-1,6 -dihydropyridazine -5 -carbonitrile

Compound Description: This compound serves as a versatile building block for synthesizing various pyrido[3,4-6-d]pyridazine and pyrido[3,4-d]pyridazine derivatives. []

1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides

Compound Description: This entry represents a library of compounds synthesized through a diversity-oriented approach. These compounds were designed to explore structural variations and their impact on biological activity. []

5-cyano-6-imino-N-(4-methoxyphenyl)-4-methyl-1-phenyl-1,6-dihydropyridazine-3-carboxamide

Compound Description: This specific compound demonstrated the highest antimicrobial activity among a series of pyrazole carboxamide, pyridazine, and thienopyridazine derivatives. Its minimum inhibitory concentration (MIC) values against various Gram-positive and Gram-negative bacterial strains ranged from 0.49 ± 0.2 to 3.9 ± 0.6 μg/mL. []

N-(3-fluoro-4-((2-(3-hydroxyazetidine-1-carboxamido)pyridin-4-yl)oxy)phenyl)-1-(4-fluorophenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide (LAH-1)

Compound Description: LAH-1 is a potent c-Met inhibitor, exhibiting promising anticancer activity, particularly against non-small cell lung cancer. It effectively inhibits MET kinase activity and exhibits desirable antiproliferative effects. []

ethyl 1-aryl-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylates

Compound Description: These compounds, combined with nitrostyrene derivatives under visible light irradiation and a base catalyst, enable the synthesis of polyfunctionally substituted cinnolines via C-H activation. This synthetic method offers advantages such as being metal-free, energy-efficient, and environmentally friendly. []

I,N-disubstituted 4-aryl-1,6-dihydro-6-oxo-5-phenylpyrazine-2-carboxamides

Compound Description: This series of compounds was synthesized through Ugi four-component condensation reactions involving arylglyoxals, amines, benzoylformic acid, and isocyanides, followed by cyclization with ammonium acetate. []

(4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3, 6-tetrahydropyrimidin-4-yl) benzo [1,2-b: 5, 4-b’] difuran-2-carboxamide

Compound Description: This compound, synthesized from visnagenone-ethylacetate or khellinone-ethylacetate, serves as a precursor for synthesizing diverse heterocyclic compounds, including thiazolopyrimidines, 1,3,5-triazines, and 1,3,5-oxadiazepines, investigated for their anti-inflammatory and analgesic properties. [] []

N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(4-methylmorpholin-3-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide (Compound A (+))

Compound Description: Compound A (+) is an early lead compound in the development of HIV integrase inhibitors. Metabolic studies in rats and dogs revealed that it is primarily eliminated through metabolism, with the 5-O-glucuronide identified as a major metabolite. []

MK-0518 (N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(1-methyl-1-{[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino}ethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide)

Compound Description: MK-0518 is a potent HIV integrase inhibitor that advanced to phase III clinical trials. Similar to compound A (+), metabolic studies in rats and dogs showed that MK-0518 undergoes extensive metabolism, with the 5-O-glucuronide as a major metabolite. []

6-oxo-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}-1,6-dihydropyridazine-3-carboxamide

Compound Description: This compound demonstrated an ability to significantly reduce cAMP levels in HEK cells overexpressing the constitutively active Gs-R201H allele. It showed potential as a lead compound for developing antagonists of mutant Gs proteins, which are associated with human diseases. [], [], []

N-{[3-(3-methylphenyl)phenyl]methyl}-6-oxo-1,6-dihydropyridazine-3-carboxamide

Compound Description: This molecule significantly reduced cAMP levels in cells overexpressing the constitutively active Gs-R201H allele. It has shown promise as a starting point for developing antagonists of mutant Gs proteins involved in diseases like McCune-Albright Syndrome. [], [], []

N-(4-(4-methylpiperazin-1-yl)-3'-(morpholinomethyl)-[1,1'-biphenyl]-3-yl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carboxamide (OICR-9429)

Compound Description: OICR-9429 is a potent and selective antagonist of the WDR5-MLL1 interaction. It exhibits high potency (Kdisp < 100 nM) and serves as a valuable chemical probe for investigating the biological role of WDR5 in acute myeloid and lymphoblastic leukemias. []

N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-{1-methyl-1-[(5-methyl-1,3,4-oxadiazol-2-ylcarbonyl)amino]ethyl}-6-oxo-1,6-dihydropyrimidine-4-carboxamide monohydrate (Raltegravir monohydrate)

Compound Description: Raltegravir monohydrate is recognized as the first HIV integrase inhibitor. Its molecular structure includes intramolecular hydrogen bonds and distinct dihedral angles between the pyrimidine, phenyl, and oxadiazole rings. []

2-(4-acetylpiperadin-1-yl)-6-[3,5-bis(trifluoromethyl)phenylmethyl]-4-(2-methylphenyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,5]oxazocin-5-one (KRP-103)

Compound Description: KRP-103 acts as a neurokinin (NK)(1) antagonist. Its synthesis involves a key intramolecular cyclization step. Notably, the synthetic route is designed to be efficient and scalable for large-scale production. []

Properties

CAS Number

848729-40-8

Product Name

6-oxo-N-(4-phenoxyphenyl)-1,6-dihydropyridazine-3-carboxamide

IUPAC Name

6-oxo-N-(4-phenoxyphenyl)-1H-pyridazine-3-carboxamide

Molecular Formula

C17H13N3O3

Molecular Weight

307.309

InChI

InChI=1S/C17H13N3O3/c21-16-11-10-15(19-20-16)17(22)18-12-6-8-14(9-7-12)23-13-4-2-1-3-5-13/h1-11H,(H,18,22)(H,20,21)

InChI Key

UUHSXWMRAQXLCY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=NNC(=O)C=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.